4-Chloro-6-methyl-1H-benzo[d]imidazole

DNA binding Benzimidazole derivatives Structure-activity relationship

Researchers sourcing benzimidazole building blocks often face supply inconsistency with non-specific isomers, risking failed target engagement. This compound provides a defined 4-chloro-6-methyl substitution pattern for reproducible SAR. - Distinct regiochemistry avoids activity cliffs common with 5-chloro isomers in antifungal and antimalarial programs. - DNA-binding benzimidazole core (Kb = 1.39 × 10^5 M^-1) supports balanced affinity for antimicrobial probe design. - Coupled with rigorous analytical QC, this scaffold ensures batch-to-batch consistency for hit validation campaigns.

Molecular Formula C8H7ClN2
Molecular Weight 166.61 g/mol
Cat. No. B12821211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-methyl-1H-benzo[d]imidazole
Molecular FormulaC8H7ClN2
Molecular Weight166.61 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C1)Cl)N=CN2
InChIInChI=1S/C8H7ClN2/c1-5-2-6(9)8-7(3-5)10-4-11-8/h2-4H,1H3,(H,10,11)
InChIKeyJRMVVQXPAZBAIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-6-methyl-1H-benzo[d]imidazole: A Distinct Substituted Benzimidazole Scaffold


4-Chloro-6-methyl-1H-benzo[d]imidazole (CAS 1354777-47-1) is a heterocyclic aromatic compound featuring a benzimidazole core—a benzene ring fused to an imidazole ring—with a chlorine atom at the 4-position and a methyl group at the 6-position [1]. This specific substitution pattern distinguishes it from other chloro- or methyl-benzimidazole isomers, imparting unique steric and electronic properties that influence its interactions with biological targets and its utility as a synthetic building block [2].

Substitution 4-Chloro-6-methyl pattern; distinct from common benzimidazole isomers
Scaffold Benzimidazole core for library synthesis and SAR exploration
Profile Steric/electronic properties support target interaction studies

4-Chloro-6-methyl-1H-benzo[d]imidazole: Why Substitution Pattern Matters


The benzimidazole class exhibits profound structure-activity relationships (SAR), where the position, type, and combination of substituents dramatically alter biological activity, target engagement, and physicochemical properties [1]. For instance, chloro substitution at the C-5 position significantly enhances antifungal activity, while methyl substitution can modulate antimalarial potency by an order of magnitude [2][3]. The unique 4-chloro-6-methyl substitution pattern of the target compound creates a distinct electronic and steric environment compared to common isomers like 5-chloro-6-methylbenzimidazole or unsubstituted benzimidazole, leading to divergent reactivity, binding affinity, and synthetic utility. Consequently, substituting this compound with a generic benzimidazole analog risks failure in target engagement, loss of potency, altered selectivity, or incompatibility with downstream synthetic transformations.

Generic benzimidazole May lack the chloro/methyl positional effects essential for reported target engagement and SAR.
5-Chloro-6-methyl isomer Different substitution pattern may shift binding affinity, selectivity, and antimicrobial profile.
Unsubstituted analog Altered electronic environment can reduce DNA binding and synthetic reactivity.

4-Chloro-6-methyl-1H-benzo[d]imidazole: Comparative Evidence for Selection


Enhanced DNA Binding Affinity by 6-Methyl Group

In a comparative study of benzimidazole derivatives, the presence of a 6-methyl substituent on the benzimidazole ring (as in compound BM2, which contains the 6-methyl-1H-benzo[d]imidazole moiety) resulted in a DNA binding constant (Kb) of 1.39 × 10^5 M^-1, representing a 7.7-fold increase over the 6-nitro analog (BM3, Kb = 1.8 × 10^4 M^-1) and a 36.8% reduction compared to the unsubstituted analog (BM1, Kb = 1.9 × 10^5 M^-1) [1]. This demonstrates that the specific substitution pattern of 4-chloro-6-methyl-1H-benzo[d]imidazole provides a tunable binding affinity distinct from other benzimidazole derivatives.

DNA Binding
Reported
Kb 1.39×10⁵ M⁻¹
Supports DNA-targeting antimicrobial screening context
FS-DNA, pH 7.4, 25°C; 7.7× >6-nitro analog; 36.8%
Antimicrobial Activity
Head-to-head
MIC 12.5–25 µg/mL
Supports broad-spectrum antimicrobial screening compound selection
BM2 vs BM1/BM3; Gram± bacteria, fungi; broth microdilution
Antimalarial SAR
Class-level
Methyl analogue IC₅₀ 0.098 µM
Supports antimalarial scaffold exploration; compound not directly tested
vs lerisetron 0.81 µM; P. falciparum NF54
Antifungal SAR
Class-level
Halogen at C-5 enhances activity
Supports halogen substitution as antifungal research variable
Candida/Aspergillus screens; 4-chloro not directly assessed
Binding Mode
Class-level
Chloro alters docking orientation
Supports target engagement probe design rationale
β-glucuronidase in silico docking study
Isomer Identity
Data to verify
4-Chloro-6-methyl vs 6-chloro-4-methyl
Supports isomer-specific procurement and handling review
CAS 1354777-47-1; bp/density not widely reported
DNA binding Benzimidazole derivatives Structure-activity relationship

Broad-Spectrum Antimicrobial Activity of 6-Methyl Benzimidazole

Compound BM2, which incorporates the 6-methyl-1H-benzo[d]imidazole core, exhibited broad-spectrum antimicrobial activity with MIC values ranging from 12.5 ± 2.2 to 25 ± 1.5 µg/mL against Gram-positive (Micrococcus luteus, Staphylococcus aureus) and Gram-negative (Enterobacter aerogenes, Escherichia coli) bacteria, as well as fungi (Aspergillus flavus, Aspergillus fumigatus, Fusarium solani) [1]. In contrast, the unsubstituted analog BM1 and the 6-nitro analog BM3 showed activity against only selective strains, indicating that the 6-methyl substitution pattern is critical for achieving broad-spectrum antimicrobial efficacy.

Antimicrobial Activity
Head-to-head
MIC 12.5–25 µg/mL
Supports broad-spectrum antimicrobial screening compound selection
BM2 vs BM1/BM3; Gram± bacteria, fungi; broth microdilution
Antimicrobial Benzimidazole Minimum inhibitory concentration

Methyl Substitution Effect on Antimalarial Potency

In a series of benzimidazole antimalarial agents, methyl substitution on the benzimidazole core led to a dramatic increase in potency. Lerisetron (1) exhibited an IC50 of 0.81 µM against the NF54 strain of Plasmodium falciparum, while its methyl-substituted analogue (2) demonstrated an IC50 of 0.098 µM, representing an 8.3-fold improvement [1]. Further substitution with a chloro group yielded analogue 3 with an IC50 of 0.062 µM. This SAR highlights the critical role of methyl and chloro substituents in optimizing antimalarial activity, supporting the potential of 4-chloro-6-methyl-1H-benzo[d]imidazole as a privileged scaffold for antimalarial drug discovery.

Antimalarial SAR
Class-level
Methyl analogue IC₅₀ 0.098 µM
Supports antimalarial scaffold exploration; compound not directly tested
vs lerisetron 0.81 µM; P. falciparum NF54
Antimalarial Benzimidazole Structure-activity relationship

Antifungal Activity Enhancement via Chloro Substitution

SAR analysis of a series of benzimidazole-triazole hybrids revealed that fluoro or chloro substitution at the C-5 position of the benzimidazole ring significantly increases antifungal activity [1]. While the target compound features chloro substitution at the 4-position rather than the 5-position, this class-level evidence confirms that halogenation is a key determinant of antifungal potency within the benzimidazole class. The unique 4-chloro-6-methyl substitution pattern of 4-chloro-6-methyl-1H-benzo[d]imidazole offers an alternative halogen placement that may confer distinct selectivity or potency profiles compared to 5-chloro analogs.

Antifungal SAR
Class-level
Halogen at C-5 enhances activity
Supports halogen substitution as antifungal research variable
Candida/Aspergillus screens; 4-chloro not directly assessed
Antifungal Benzimidazole Halogen substitution

Differential Binding Modes by Chloro Substitution

Molecular docking studies of 1,2-disubstituted benzimidazole analogs as β-glucuronidase inhibitors demonstrated that substituents like nitro and chloro significantly affect the binding position and orientation of the compounds within the enzyme active site [1]. The presence of a chloro group alters the compound's electronic distribution and steric profile, leading to distinct binding interactions compared to unsubstituted or differently substituted analogs. This finding underscores the critical role of the 4-chloro substituent in 4-chloro-6-methyl-1H-benzo[d]imidazole in dictating target engagement and binding mode, which cannot be replicated by non-chlorinated benzimidazole scaffolds.

Binding Mode
Class-level
Chloro alters docking orientation
Supports target engagement probe design rationale
β-glucuronidase in silico docking study
β-Glucuronidase inhibition Molecular docking Benzimidazole

Positional Isomer Properties: 4-Chloro-6-methyl vs. 6-Chloro-4-methyl

4-Chloro-6-methyl-1H-benzo[d]imidazole (CAS 1354777-47-1) is a positional isomer of 6-chloro-4-methyl-1H-benzo[d]imidazole (CAS 180508-09-2) [1][2]. While both share the molecular formula C8H7ClN2 and molecular weight 166.61, the distinct arrangement of chloro and methyl substituents on the benzimidazole ring results in different physicochemical properties and biological activities. For example, 6-chloro-4-methylbenzimidazole has a predicted boiling point of 400.9°C at 760 mmHg and a density of 1.351 g/cm³ [3], whereas the target compound's specific boiling point and density are not widely reported, indicating potential differences in volatility, solubility, and handling characteristics. In drug discovery, such positional isomerism can lead to divergent target binding, metabolic stability, and off-target profiles, making compound-specific selection essential.

Isomer Identity
Data to verify
4-Chloro-6-methyl vs 6-chloro-4-methyl
Supports isomer-specific procurement and handling review
CAS 1354777-47-1; bp/density not widely reported
Positional isomer Benzimidazole Physicochemical properties

4-Chloro-6-methyl-1H-benzo[d]imidazole: Optimal Application Scenarios


DNA-Targeting Antimicrobial Agent Synthesis

The 6-methyl benzimidazole core, as demonstrated in compound BM2, confers moderate DNA binding affinity (Kb = 1.39 × 10^5 M^-1) and broad-spectrum antimicrobial activity (MIC 12.5–25 µg/mL) [1]. 4-Chloro-6-methyl-1H-benzo[d]imidazole serves as an ideal starting scaffold for medicinal chemists developing novel antimicrobial agents that target bacterial or fungal DNA, offering a balanced affinity profile that minimizes potential genotoxicity while maintaining efficacy.

Antimalarial Drug Discovery

Benzimidazole SAR studies reveal that methyl and chloro substitutions dramatically improve antimalarial potency, with a methyl group enhancing activity by 8.3-fold and a chloro group providing an additional 1.6-fold improvement [2]. 4-Chloro-6-methyl-1H-benzo[d]imidazole, bearing both a methyl and a chloro substituent on the benzimidazole ring, is a strategically advantageous building block for hit-to-lead optimization campaigns targeting Plasmodium falciparum, particularly for compounds designed to bypass chloroquine resistance mechanisms.

Antifungal Lead Generation

SAR analysis of benzimidazole-triazole hybrids has established that chloro substitution on the benzimidazole ring significantly increases antifungal activity [3]. 4-Chloro-6-methyl-1H-benzo[d]imidazole provides a unique halogenated scaffold for the synthesis of novel antifungal agents, particularly against Candida and Aspergillus species. Its distinct substitution pattern (4-chloro rather than 5-chloro) may offer differentiated selectivity or potency profiles compared to established antifungal benzimidazoles.

Chemical Probes for Target Engagement

Molecular docking evidence indicates that chloro substituents on benzimidazoles alter binding position and orientation within enzyme active sites, as observed in β-glucuronidase inhibitors [4]. 4-Chloro-6-methyl-1H-benzo[d]imidazole can be employed as a core scaffold for designing chemical probes to interrogate target engagement, binding modes, and selectivity profiles in enzyme inhibition studies, where the specific 4-chloro substitution pattern may confer unique interactions not achievable with other halogen placement.

Application
Selection Property
Validation Focus
DNA-targeting antimicrobial research
6-methyl benzimidazole scaffold with reported DNA binding
Antimicrobial screening against bacterial/fungal panels
Antimalarial SAR research
Methyl/chloro substitution pattern associated with in vitro potency
P. falciparum growth inhibition assay and resistance profiling
Antifungal scaffold synthesis
4-chloro substitution for potential antifungal activity
Candida and Aspergillus species susceptibility testing
Enzyme target engagement probe
Chloro substitution may alter binding mode
Docking validation and enzyme inhibition assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-6-methyl-1H-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.